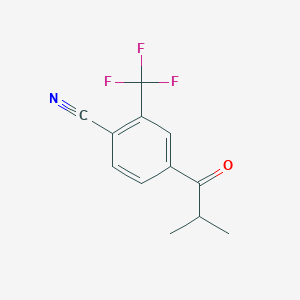

4-Isobutyryl-2-(trifluoromethyl)benzonitrile

Description

Properties

Molecular Formula |

C12H10F3NO |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

4-(2-methylpropanoyl)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C12H10F3NO/c1-7(2)11(17)8-3-4-9(6-16)10(5-8)12(13,14)15/h3-5,7H,1-2H3 |

InChI Key |

QKRQQBHZHNWKFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acylation via Friedel-Crafts Reaction

A plausible method involves Friedel-Crafts acylation of 2-(trifluoromethyl)benzonitrile or its derivatives with isobutyryl chloride using Lewis acid catalysts such as AlCl3. This method is classical for aromatic ketone synthesis but requires careful control to avoid polyacylation or nitrile group hydrolysis.

Alternative Isothiocyanate Synthesis Avoiding Thiophosgene

Due to the toxicity and handling difficulties of thiophosgene, alternative methods use ammonium thiocyanate and benzoyl chloride to generate isothiocyanate intermediates, which can then be transformed further. However, these methods tend to be more complex, with lower overall yields (~55%) and generate more waste.

- The continuous flow method significantly improves safety and environmental impact while maintaining high yield and purity, making it suitable for industrial scale-up.

- Purification of intermediates such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile by solvent recrystallization reduces impurities effectively.

- The use of alkali bases like sodium carbonate or potassium carbonate in continuous flow reactions optimizes the reaction environment, reducing side products such as thiourea and enhancing yield.

- Traditional batch processes, while effective, pose challenges in controlling reaction conditions, safety, and waste management.

While direct literature on the preparation of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is sparse, established synthetic routes for closely related trifluoromethyl-substituted benzonitriles provide a framework. The most reliable and efficient preparation involves starting from 4-amino-2-(trifluoromethyl)benzonitrile, functionalizing via thiophosgene-mediated transformations or alternative thiocyanate routes, followed by acylation to introduce the isobutyryl group. Continuous flow technology emerges as a superior method for safer, greener, and scalable synthesis with improved yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyryl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development:

4-Isobutyryl-2-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it is involved in the preparation of enzalutamide, a drug used for treating prostate cancer. The compound plays a role in enhancing the potency and selectivity of these pharmaceutical agents, as evidenced by its incorporation into various drug formulations .

2. Antiviral Agents:

Research indicates that derivatives of 4-isobutyryl-2-(trifluoromethyl)benzonitrile have been explored for their potential as antiviral agents. Studies have shown that modifications to this compound can lead to increased efficacy against specific viral targets, making it a candidate for further investigation in antiviral drug development .

Materials Science

1. Polymer Chemistry:

In materials science, 4-isobutyryl-2-(trifluoromethyl)benzonitrile has been utilized in the synthesis of high-performance polymers. Its trifluoromethyl group imparts unique properties such as enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

2. Coatings and Additives:

The compound is also employed as an additive in various industrial coatings due to its ability to improve the durability and performance of these materials. Its incorporation can lead to coatings that are more resistant to environmental degradation and mechanical wear .

Organic Synthesis

1. Synthetic Intermediates:

4-Isobutyryl-2-(trifluoromethyl)benzonitrile is frequently used as a synthetic intermediate in organic chemistry. It facilitates the formation of complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

2. Reaction Mechanisms:

The compound has been studied for its role in specific reaction mechanisms, particularly those involving electrophilic aromatic substitutions. Understanding these mechanisms can provide insights into designing more efficient synthetic pathways for complex organic molecules .

Case Study 1: Synthesis of Enzalutamide

A notable application of 4-isobutyryl-2-(trifluoromethyl)benzonitrile is its use in synthesizing enzalutamide. The process involves several steps where this compound acts as a key intermediate, significantly improving the overall yield and purity of the final product. The study highlighted the importance of optimizing reaction conditions to maximize efficiency while minimizing by-products .

Case Study 2: Development of Antiviral Compounds

Research focused on modifying 4-isobutyryl-2-(trifluoromethyl)benzonitrile led to the discovery of new antiviral agents targeting alphaviruses. This case study demonstrated how small structural changes could enhance biological activity, paving the way for developing effective treatments against viral infections .

Mechanism of Action

The mechanism of action of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 4-Isobutyryl-2-(trifluoromethyl)benzonitrile with similar compounds, focusing on substituent effects, physicochemical properties, and applications. Key examples are summarized in Table 1.

Substituent Position and Functional Group Effects

4-Methoxy-2-(trifluoromethyl)benzonitrile

- Substituents : Methoxy (-OCH₃) at 4-position, -CF₃ at 2-position.

- Molecular Weight : 201.15 g/mol.

- Properties: The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the isobutyryl derivative.

- Applications: Intermediate in fluorescent sensor synthesis (e.g., Q-B1 in quinolin-2-one derivatives) .

4-Hydroxy-2-(trifluoromethyl)benzonitrile

- Substituents : Hydroxyl (-OH) at 4-position, -CF₃ at 2-position.

- Molecular Weight : 187.12 g/mol.

- Properties : The hydroxyl group enables hydrogen bonding, improving interactions with polar residues (e.g., ARG 372 in estrogen-related receptor alpha). However, it may reduce metabolic stability due to susceptibility to glucuronidation.

- Applications: Potential use in pesticide formulations or as a precursor for antidepressants like fluvoxamine .

4-Amino-2-(trifluoromethyl)benzonitrile

- Substituents: Amino (-NH₂) at 4-position, -CF₃ at 2-position.

- Molecular Weight : 200.14 g/mol (calculated).

- Properties: The amino group facilitates nucleophilic reactions (e.g., Hofmann alkylation) and enhances solubility. Used to synthesize MDV3100, an androgen receptor antagonist, via coupling with propionic acid derivatives.

- Applications : Key intermediate in anticancer drug synthesis .

4-Fluoro-2-(trifluoromethyl)benzonitrile

- Substituents : Fluoro (-F) at 4-position, -CF₃ at 2-position.

- Molecular Weight : 189.11 g/mol.

- Properties : Fluorine’s electronegativity increases the compound’s resistance to oxidation. The small size of fluorine allows tight packing in crystal lattices, improving thermal stability.

- Applications : Building block in multicomponent pyrazole synthesis .

Steric and Electronic Effects of Isobutyryl vs. Other Substituents

The isobutyryl group in 4-Isobutyryl-2-(trifluoromethyl)benzonitrile introduces significant steric bulk compared to smaller substituents like methoxy or amino. This bulk may:

- Reduce binding affinity to receptors requiring planar interactions (e.g., estrogen-related receptor alpha ligand 5FB in PDB 3K6P) .

- Enhance selectivity for targets with hydrophobic pockets (e.g., androgen receptors in MDV3100 derivatives) .

- Lower solubility in aqueous media compared to hydroxyl or amino analogs, necessitating formulation adjustments for pharmaceutical use.

Data Table: Key Structural Analogs

Biological Activity

4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

4-Isobutyryl-2-(trifluoromethyl)benzonitrile features a trifluoromethyl group, which is known to enhance lipophilicity and influence biological interactions. The presence of the isobutyryl group may also play a crucial role in modulating its biological properties.

Biological Activity Overview

Recent studies have demonstrated that 4-Isobutyryl-2-(trifluoromethyl)benzonitrile exhibits significant antiproliferative effects against various cancer cell lines. The following sections detail its activity, including IC50 values and comparative analyses with other compounds.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. Notably, it exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent cytotoxicity. In comparison, neuroblastoma (NB) cell lines displayed IC50 values ranging from 0.5 to 1.2 μM , suggesting a higher sensitivity of ALL cells to this compound .

| Cell Line | IC50 (μM) |

|---|---|

| ALL (EU-3) | 0.3 - 0.4 |

| NB-1643 | 0.5 |

| SHEP1 | 1.2 |

| LA1–55N | 1.2 |

The mechanism through which 4-Isobutyryl-2-(trifluoromethyl)benzonitrile exerts its effects appears to involve apoptosis induction and cell cycle arrest. Colony formation assays revealed a significant reduction in both colony number and size in treated cells compared to controls, underscoring its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile can be influenced by structural modifications. Studies indicate that the presence of bulky substituents at certain positions can reduce potency; for instance, larger substituents generally correlate with decreased activity .

Comparative Analysis with Analogues

In SAR studies, various analogues of related compounds were assessed for their antiproliferative effects. The following table summarizes selected analogues and their IC50 values:

| Compound | IC50 (μM) |

|---|---|

| Compound A | 0.5 |

| Compound B | 1.0 |

| 4-Isobutyryl-2-(trifluoromethyl)benzonitrile | 0.3 |

These findings suggest that while the trifluoromethyl group enhances activity, modifications to the aromatic ring can lead to varying degrees of potency.

Case Study 1: Efficacy Against ALL

A study demonstrated that treatment with 4-Isobutyryl-2-(trifluoromethyl)benzonitrile resulted in a marked decrease in cell viability in ALL cell lines, with a notable increase in apoptosis markers observed post-treatment .

Case Study 2: Neuroblastoma Sensitivity

In another investigation focusing on neuroblastoma cell lines, the compound's ability to inhibit growth was assessed through WST cytotoxicity assays, revealing consistent cytotoxicity across multiple lines with varying sensitivity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.